molecular formula C13H8N2 B3359045 9H-Carbazole-1-carbonitrile CAS No. 83415-88-7

9H-Carbazole-1-carbonitrile

Cat. No. B3359045
CAS RN: 83415-88-7
M. Wt: 192.22 g/mol
InChI Key: GWTCYEKJBUXRTD-UHFFFAOYSA-N
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Patent
US04774331

Procedure details

To 5.4 ml of a solution of 2.04M of boron trichloride in toluene was added a solution of 1.67 g of carbazole in 10 ml of toluene, and the mixture was refluxed for 1 hr. After cooling, the mixture was treated with 1 ml of methyl thiocyanate and stirred at room temperature for 3 hr. The reaction mixture was poured into 4N aqueous sodium hydroxide under ice-cooling and stirred at 100° C. on an oil bath for 30 min. After cooling, the reaction solution was extracted with methylene chloride, washed with water and dried over anhydrous magnesium sulfate. The residue was chromatographed on a column of silica gel, and the eluate with methylene chloride was discarded. The eluate with 10% acetonitrile-methylene chloride was concentrated, and the product was recrystallized from acetone-ether to give 1.45 g of 1-cyanocarbazole as white crystals melting at 200°-201° C.
[Compound]
Name
solution
Quantity
5.4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.67 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
75%

Identifiers

REACTION_CXSMILES
B(Cl)(Cl)Cl.[CH:5]1[C:17]2[NH:16][C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[C:9]=2[CH:8]=[CH:7][CH:6]=1.CS[C:20]#[N:21].[OH-].[Na+]>C1(C)C=CC=CC=1>[C:20]([C:14]1[C:15]2[NH:16][C:17]3[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=3)[C:10]=2[CH:11]=[CH:12][CH:13]=1)#[N:21] |f:3.4|

Inputs

Step One
Name
solution
Quantity
5.4 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Cl)(Cl)Cl
Name
Quantity
1.67 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3NC12
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
CSC#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 1 hr
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
stirred at 100° C. on an oil bath for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
the reaction solution was extracted with methylene chloride
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on a column of silica gel
CONCENTRATION
Type
CONCENTRATION
Details
The eluate with 10% acetonitrile-methylene chloride was concentrated
CUSTOM
Type
CUSTOM
Details
the product was recrystallized from acetone-ether

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(#N)C1=CC=CC=2C3=CC=CC=C3NC12
Measurements
Type Value Analysis
AMOUNT: MASS 1.45 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.